![molecular formula C6H5BrFNO B6603523 2-bromo-5-(fluoromethoxy)pyridine CAS No. 2839143-67-6](/img/structure/B6603523.png)
2-bromo-5-(fluoromethoxy)pyridine
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Overview
Description
2-Bromo-5-(fluoromethoxy)pyridine (2-Br-5-FMP) is an organic compound belonging to the pyridine family of heterocyclic aromatic compounds. It is a colorless, volatile liquid that is soluble in most organic solvents and is used as a reagent in organic synthesis. 2-Br-5-FMP is a versatile intermediate compound that can be used to synthesize a variety of compounds, including aryl halides, amines, and alcohols. It is also used in the synthesis of pharmaceuticals, pesticides, dyes, and other industrial chemicals.
Mechanism of Action
2-bromo-5-(fluoromethoxy)pyridine is an intermediate compound in the synthesis of a variety of compounds, including aryl halides, amines, and alcohols. It is typically used as a reagent in organic synthesis, where it undergoes a series of reactions to yield the desired product. The reactions typically involve the formation of an intermediate complex, the oxidative addition of the bromine, followed by the reductive elimination of the fluoromethoxybenzene.
Biochemical and Physiological Effects
2-bromo-5-(fluoromethoxy)pyridine is not known to have any significant biochemical or physiological effects. It is not known to be toxic to humans or animals, and it is not known to be a carcinogen or mutagen.
Advantages and Limitations for Lab Experiments
2-bromo-5-(fluoromethoxy)pyridine is a versatile reagent that can be used in a variety of organic synthesis reactions. It is relatively easy to prepare, and it is relatively stable in the presence of air and moisture. However, it is highly flammable and should be handled with care. It is also sensitive to light and should be stored in a cool, dark place.
Future Directions
There are a number of potential future directions for research involving 2-bromo-5-(fluoromethoxy)pyridine. These include further exploration of its use as a catalyst in the synthesis of polymers, as well as its potential use in the synthesis of polymers with specific properties. In addition, further research into its potential applications in the synthesis of pharmaceuticals, pesticides, dyes, and other industrial chemicals is warranted. Finally, further studies into its biochemical and physiological effects may be of interest.
Synthesis Methods
2-bromo-5-(fluoromethoxy)pyridine can be synthesized from the reaction of pyridine with bromine and fluoromethoxybenzene. This reaction is catalyzed by a palladium-based catalyst and is typically carried out in an inert atmosphere. The reaction proceeds through a series of steps, including the formation of an intermediate complex, the oxidative addition of the bromine, followed by the reductive elimination of the fluoromethoxybenzene. The reaction yields a high yield of 2-bromo-5-(fluoromethoxy)pyridine, typically in the range of 90-95%.
Scientific Research Applications
2-bromo-5-(fluoromethoxy)pyridine has been studied extensively in the context of organic synthesis and has been used to synthesize a variety of compounds, including aryl halides, amines, and alcohols. It has also been used in the synthesis of pharmaceuticals, pesticides, dyes, and other industrial chemicals. In addition, 2-bromo-5-(fluoromethoxy)pyridine has been studied as a potential catalyst for the synthesis of polymers, as well as for its potential use in the synthesis of polymers with specific properties.
properties
IUPAC Name |
2-bromo-5-(fluoromethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-2-1-5(3-9-6)10-4-8/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOBVSAOVYIWIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCF)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(fluoromethoxy)pyridine |
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